(R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate
Description
Properties
IUPAC Name |
methyl (3R)-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(12-6-4-3-5-7-12)15-9-8-13(10-15)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXZLKUYFDDIAN-DGCLKSJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC[C@H](C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via nucleophilic substitution reactions.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the pyrrolidine with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The compound’s pyrrolidine backbone distinguishes it from azetidine (4-membered ring) and aziridine (3-membered ring) analogs. For example:
- 1-{(R)-1-[(R)-1-phenylethyl]azetidin-2-yl}ethanone (9c): Features a smaller azetidine ring, reducing steric hindrance compared to pyrrolidine derivatives. This impacts reactivity in ring-opening reactions and enantioselectivity in catalytic applications .
- (E)-methyl 3-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)acrylate (1c) : The aziridine ring’s higher strain increases electrophilicity, favoring regioselective reactions (e.g., Wittig reactions with 88:12 cis:trans selectivity) .
Table 1: Structural Comparison
| Compound | Ring Size | Substituents | Key Reactivity Features |
|---|---|---|---|
| (R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate | 5-membered | Methyl ester (C3), (R)-1-phenylethyl | Steric hindrance influences nucleophilicity |
| 9c (azetidine derivative) | 4-membered | Ethanone (C2), (R)-1-phenylethyl | Faster ring-opening due to lower strain |
| 1c (aziridine derivative) | 3-membered | Acrylate ester (C3), (R)-1-phenylethyl | High regioselectivity in alkene formation |
Physical and Spectroscopic Properties
While spectral data for the exact compound are unavailable, analogs provide benchmarks:
- FTIR : Methyl ester carbonyl stretches (~1675 cm$ ^{-1} $) and aromatic C-H bends (~1504 cm$ ^{-1} $) are consistent across esters like 14{4,5} (a pyrrolidine-3-carboxylic acid derivative) .
- NMR : The (R)-1-phenylethyl group generates characteristic aromatic resonances (δ 7.2–7.4 ppm) and diastereotopic splitting in $ ^1H $ NMR, as seen in azetidine derivatives .
Functional Group Variations
- Fluorinated Analogs : Fluorine substitution in R-F (ferroelectric compounds) improves thermal stability and dipole alignment, suggesting that fluorination of the phenylethyl group could modulate the target compound’s properties .
Biological Activity
(R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate, with CAS number 1082053-91-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C14H19NO2
- Molecular Weight : 233.31 g/mol
- CAS Number : 1082053-91-5
This compound features a pyrrolidine ring substituted with a phenylethyl group and a carboxylate moiety, which contributes to its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of (R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate. For instance, a study involving various cancer cell lines demonstrated that this compound can significantly reduce cell viability in models of aggressive cancers such as triple-negative breast cancer. The treatment resulted in a decrease in cell viability by up to 55% at a concentration of 10 µM over three days, indicating its potential as an anticancer agent .
The mechanism through which (R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate exerts its effects may involve modulation of key signaling pathways associated with cancer cell proliferation and survival. The compound's interaction with specific receptors or enzymes involved in tumor growth is an area of ongoing research.
In Vitro Studies
In vitro studies have shown that (R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate exhibits moderate antibacterial activity against various pathogens. It was tested against strains such as Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentrations (MIC) that suggest its potential as an antimicrobial agent .
In Vivo Studies
In vivo studies using xenograft models have provided further insights into the efficacy of (R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate. When administered to mice bearing tumors, the compound demonstrated significant tumor reduction, reinforcing its promise in therapeutic applications .
Data Table: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
A systematic investigation was conducted on the antitumor effects of (R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate using both in vitro and in vivo models. The compound was shown to inhibit tumor growth significantly in xenograft models, suggesting its utility in cancer therapy.
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial properties of this compound against common bacterial strains. It was found to exhibit effective inhibition at certain concentrations, indicating potential use as an antibacterial agent.
Q & A
Q. What synthetic strategies are recommended for preparing (R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate with high enantiomeric purity?
Methodological Answer:
- Chiral Auxiliary Approach : Use (R)-1-phenylethylamine as a chiral auxiliary to control stereochemistry during pyrrolidine ring formation. Mitsunobu conditions (e.g., DIAD, PPh3) can enforce retention of configuration at stereogenic centers .
- Stepwise Synthesis : Couple pre-formed (R)-1-phenylethylamine with pyrrolidine-3-carboxylate intermediates. Protect the pyrrolidine nitrogen with Boc groups to avoid racemization, followed by deprotection and methylation .
- Optimization : Monitor reaction progress via TLC or LCMS (e.g., m/z 531 [M-H]<sup>-</sup> as in analogous compounds) to identify byproducts and adjust conditions (e.g., 0–20°C in CH2Cl2 with DMAP/triethylamine) .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures (e.g., triclinic P1 systems with α/β/γ angles ~77–87°) to assign absolute configurations .
- Chiral HPLC : Use chiral stationary phases (e.g., amylose-based columns) with UV detection. Compare retention times to enantiomerically pure standards .
- NMR with Chiral Shift Reagents : Employ Eu(hfc)3 to split diastereotopic proton signals in <sup>1</sup>H NMR .
Q. What purification techniques are effective for isolating the target compound post-synthesis?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate diastereomers or enantiomers. Monitor fractions via LCMS .
- Recrystallization : Optimize solvent systems (e.g., EtOAc/hexane) based on solubility differences observed in related pyrrolidine carboxylates .
Advanced Research Questions
Q. How can enantiomeric impurities be resolved during large-scale synthesis?
Methodological Answer:
- Diastereomeric Salt Formation : React the racemic mixture with chiral acids (e.g., L-tartaric acid) to precipitate diastereomeric salts, followed by selective crystallization .
- Enzymatic Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze ester groups in one enantiomer, enabling separation .
Q. What analytical methods are suitable for assessing compound stability under varying conditions?
Methodological Answer:
- Stress Testing : Expose the compound to heat (40–80°C), UV light, and humidity. Monitor degradation via HPLC (retention time ~0.88 minutes in C18 columns) and quantify impurities >0.1% .
- Kinetic Studies : Use Arrhenius plots to predict shelf-life under accelerated storage conditions (e.g., 25°C/60% RH) .
Q. How should researchers reconcile discrepancies in synthetic yields reported for similar pyrrolidine derivatives?
Methodological Answer:
- Parameter Screening : Systematically vary catalysts (e.g., DMAP vs. DBU), temperatures (0°C vs. RT), and solvents (CH2Cl2 vs. THF) to identify critical factors. For example, lower temperatures (0–20°C) may reduce side reactions in sulfonylation steps .
- Byproduct Identification : Use high-resolution LCMS to detect intermediates (e.g., tert-butyl oxycarbonyl-protected species) that may divert reaction pathways .
Safety and Handling
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
